molecular formula C19H22N4 B5834009 1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE

1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE

Cat. No.: B5834009
M. Wt: 306.4 g/mol
InChI Key: MEXUPILGQLUQKU-UHFFFAOYSA-N
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Description

1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE typically involves the reaction of 4-methylphenylhydrazine with 5-methyl-3-(4-methylphenyl)pyrazole-4-carboxaldehyde under acidic conditions. The resulting intermediate is then cyclized with piperidine to form the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents or catalysts .

Mechanism of Action

Comparison with Similar Compounds

1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-14-6-8-16(9-7-14)17-13-20-23-18(12-15(2)21-19(17)23)22-10-4-3-5-11-22/h6-9,12-13H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXUPILGQLUQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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